molecular formula C18H21N3O2 B10851635 2-amino-N'-(4-benzylphenyl)pentanediamide

2-amino-N'-(4-benzylphenyl)pentanediamide

Cat. No.: B10851635
M. Wt: 311.4 g/mol
InChI Key: RYHUMGNBCPJDFD-UHFFFAOYSA-N
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Description

2-amino-N’-(4-benzylphenyl)pentanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group and a benzyl-substituted phenyl group attached to a pentanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N’-(4-benzylphenyl)pentanediamide typically involves the reaction of 4-benzylphenylamine with a suitable pentanediamide precursor. One common method is the condensation reaction between 4-benzylphenylamine and glutaric anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2-amino-N’-(4-benzylphenyl)pentanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-N’-(4-benzylphenyl)pentanediamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-amino-N’-(4-benzylphenyl)pentanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N’-(4-benzylphenyl)pentanediamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-benzylphenyl)acetamide
  • 2-amino-N-(4-benzylphenyl)butanediamide
  • 2-amino-N-(4-benzylphenyl)hexanediamide

Uniqueness

2-amino-N’-(4-benzylphenyl)pentanediamide is unique due to its specific pentanediamide backbone, which imparts distinct chemical and physical properties. Compared to similar compounds with shorter or longer carbon chains, it may exhibit different reactivity, solubility, and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

2-amino-N'-(4-benzylphenyl)pentanediamide

InChI

InChI=1S/C18H21N3O2/c19-16(18(20)23)10-11-17(22)21-15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-9,16H,10-12,19H2,(H2,20,23)(H,21,22)

InChI Key

RYHUMGNBCPJDFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCC(C(=O)N)N

Origin of Product

United States

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